molecular formula C13H13ClN4O3 B3747454 N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3747454
M. Wt: 308.72 g/mol
InChI Key: DSMARNSSVLVUAE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a nitro-substituted pyrazole ring, and an acetamide group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Nitration of the pyrazole ring: The pyrazole ring is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Acylation: The nitrated pyrazole is then acylated with an appropriate acyl chloride or acetic anhydride to introduce the acetamide group.

    Coupling with the phenyl ring: Finally, the acetamide derivative is coupled with a chloro-substituted phenyl ring using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Reduction of the nitro group: Formation of an amino derivative.

    Substitution of the chloro group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and acetamide groups may also contribute to the compound’s binding affinity to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activities.

    N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Has the nitro group in a different position, potentially altering its reactivity and interactions.

Uniqueness: N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the acetamide linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-8-3-4-10(6-11(8)14)15-13(19)7-17-9(2)5-12(16-17)18(20)21/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMARNSSVLVUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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